molecular formula C22H21F2N3O B2543345 1-(3,4-difluorophenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899960-29-3

1-(3,4-difluorophenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No.: B2543345
CAS No.: 899960-29-3
M. Wt: 381.427
InChI Key: VZAQMMABJKYHIH-UHFFFAOYSA-N
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Description

Pyrrolopyrazine is a biologically active scaffold that contains pyrrole and pyrazine rings . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .


Synthesis Analysis

The synthesis of pyrrolopyrazine derivatives has been reported in various studies . The synthetic strategies are systematized according to the method to assemble the pyrazolopyridine system .


Molecular Structure Analysis

The molecular structure of pyrrolopyrazine derivatives has been investigated using x-ray crystallographic analysis . The aromaticity index of the compound was calculated .


Chemical Reactions Analysis

Pyrrolopyrazine derivatives have shown different reactivities . The reaction mechanisms of these derivatives are not clearly recognized .

Scientific Research Applications

Synthesis of Fluorinated Pyrazoles

Fluorinated pyrazoles are of considerable interest due to their potential applications in medicinal chemistry. A study by Surmont et al. (2011) developed a synthetic strategy for new 3-amino-4-fluoropyrazoles, highlighting the utility of fluorinated compounds as building blocks in drug discovery and development. This approach, involving monofluorination followed by condensation with different hydrazines, underscores the relevance of fluorinated pyrazines in synthesizing compounds with potential biological activity Surmont et al., 2011.

Pyrazine and Pyrimidine Derivatives

The synthesis of pyrazine and pyrimidine derivatives is a key area of interest due to their wide range of biological activities. For instance, the work by Yu and Huang (1997) on synthesizing 3-polyfluoroalkyl pyrazoles and 6-polyfluoroalkyl pyrimidines from β-polyfluoroalkyl enaminones demonstrates the versatility of pyrazine derivatives in creating compounds with varied substituents, potentially leading to novel pharmacological properties Yu & Huang, 1997.

Safety and Hazards

While specific safety and hazard information for the compound is not available, general safety procedures for handling similar compounds include avoiding contact with skin, eyes, and clothing, avoiding ingestion and inhalation, and washing thoroughly after handling .

Future Directions

Pyrrolopyrazine derivatives have shown potential for further exploration in drug discovery research . The synthetic methods and biological activities of these derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Properties

IUPAC Name

1-(3,4-difluorophenyl)-N-(2-phenylethyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F2N3O/c23-18-9-8-17(15-19(18)24)21-20-7-4-12-26(20)13-14-27(21)22(28)25-11-10-16-5-2-1-3-6-16/h1-9,12,15,21H,10-11,13-14H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZAQMMABJKYHIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC(=C(C=C3)F)F)C(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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